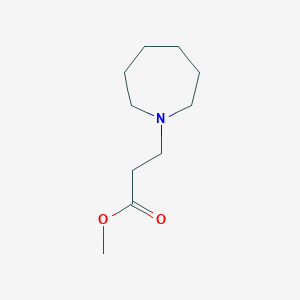
Methyl 4-(2-amino-6-chlorophenoxy)benzoate
Overview
Description
“Methyl 4-(2-amino-6-chlorophenoxy)benzoate” is a chemical compound with the molecular formula C14H12ClNO3 and a molecular weight of 277.71 . It is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12ClNO3/c1-18-14(17)9-2-5-11(6-3-9)19-13-7-4-10(15)8-12(13)16/h2-8H,16H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-(2-amino-6-chlorophenoxy)benzoate” is a powder that is stored at room temperature .Scientific Research Applications
Agriculture: Botanical Insecticide
Methyl 4-(2-amino-6-chlorophenoxy)benzoate: has been identified as a promising candidate for use as a botanical insecticide. It is derived from methyl benzoate, which occurs naturally as a metabolite in plants and has been shown to be effective against a range of agricultural pests . Its modes of action include acting as a contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, repellent, and attractant. This compound’s application in agriculture could lead to more environmentally safe pest management practices.
Proteomics Research: Molecular Probe
In proteomics, Methyl 4-(2-amino-6-chlorophenoxy)benzoate can serve as a molecular probe due to its specific binding properties. It can be used to study protein interactions and functions, aiding in the understanding of complex biological processes .
Sustainable Pest Management
This compound’s role in sustainable pest management is significant. It offers an alternative to synthetic chemical pesticides, aligning with recent trends that emphasize environmental and human health safety. Its application in integrated pest management systems could reduce the negative impacts of traditional pesticides .
Synthesis of Guanidine Alkaloids
Methyl 4-(2-amino-6-chlorophenoxy)benzoate: is utilized in the synthesis of guanidine alkaloids, such as (±)-martinelline and (±)-martinellic acid. These compounds are synthesized through a protic acid-catalyzed hetero Diels-Alder coupling reaction, showcasing the compound’s versatility in organic synthesis .
Environmental Science: Adsorbent for Contaminants
The compound’s structural analogs have been explored as adsorbents for environmental contaminants. For example, amino-functionalized zirconium-based MOFs have been used for the fast removal of related compounds from aqueous solutions, indicating potential applications for Methyl 4-(2-amino-6-chlorophenoxy)benzoate in water treatment and environmental remediation .
properties
IUPAC Name |
methyl 4-(2-amino-6-chlorophenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-14(17)9-5-7-10(8-6-9)19-13-11(15)3-2-4-12(13)16/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXJSENSCPAWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-amino-6-chlorophenoxy)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate](/img/structure/B1361613.png)

![[4-Chloro-2-(chloromethyl)phenoxy]acetic acid](/img/structure/B1361618.png)




